molecular formula C23H31N5O2 B2527188 N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 921897-04-3

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

Cat. No.: B2527188
CAS No.: 921897-04-3
M. Wt: 409.534
InChI Key: HUXNXRHANOKEQH-UHFFFAOYSA-N
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Description

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a useful research compound. Its molecular formula is C23H31N5O2 and its molecular weight is 409.534. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-4-7-19(8-5-2)22(29)24-11-12-28-21-20(14-26-28)23(30)27(16-25-21)15-18-10-6-9-17(3)13-18/h6,9-10,13-14,16,19H,4-5,7-8,11-12,15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXNXRHANOKEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The compound is classified as a pyrazolo[3,4-d]pyrimidine derivative. Its molecular formula is C23H30N5O3C_{23}H_{30}N_5O_3, with a molecular weight of approximately 435.46 g/mol. The structural complexity contributes to its varied biological activities.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness as a dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and c-Met pathways, crucial in non-small cell lung cancer (NSCLC) treatment.

  • In Vitro Studies : The compound demonstrated potent inhibitory effects on NSCLC cell lines A549-P, H1975, and PC-9, with IC50 values ranging from 1.48 to 2.76 µM. Flow cytometry analyses indicated that it induces apoptosis and cell cycle arrest in a concentration-dependent manner .
  • Mechanism of Action : Western blot analysis revealed significant downregulation of phosphorylated EGFR, c-Met, and downstream AKT signaling pathways, suggesting its role in inhibiting cancer cell proliferation and survival.
  • In Vivo Efficacy : In xenograft models using A549-P tumor-bearing mice, the compound exhibited a tumor growth inhibition rate of 55.3% at a dosage of 60 mg/kg, outperforming the standard drug Afatinib (46.4% inhibition) with lower hemolytic toxicity.

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. Initial screenings indicated promising results in models of epilepsy, suggesting potential therapeutic applications in seizure disorders. The exact mechanism remains under investigation but may involve modulation of neurotransmitter systems or ion channels.

Research Findings and Case Studies

Study FocusFindingsReference
NSCLC InhibitionIC50 values between 1.48 - 2.76 µM; induces apoptosis
In Vivo EfficacyTumor growth inhibition rate of 55.3% in mice
Anticonvulsant ActivityPromising results in seizure models

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